THIP interacts with the GABAergic system, which is the primary inhibitory system in the central nervous system. It acts as a GABAA receptor agonist, meaning it mimics the effects of the neurotransmitter GABA []. Specifically, THIP shows high affinity for the δ subunit of extrasynaptic GABAA receptors []. This mechanism was believed to be responsible for its potential therapeutic effects.
Early research explored THIP's potential benefits in treating various conditions:
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one, commonly known as gaboxadol or THIP, is a bicyclic compound that belongs to the class of isoxazole derivatives. It is characterized by its unique structural features, including a tetrahydroisoxazole ring fused to a pyridine ring. The molecular formula of gaboxadol is C₆H₈N₂O₂, with a molar mass of approximately 140.142 g/mol . This compound has garnered attention for its pharmacological properties, particularly its interaction with the gamma-aminobutyric acid (GABA) receptor system.
Gaboxadol acts primarily as a GABA receptor agonist, with a particular affinity for the delta-containing GABA_A receptor subtype. It has been shown to enhance inhibitory neurotransmission in the central nervous system, leading to sedative effects . Gaboxadol's mechanism of action differs from traditional benzodiazepines; it promotes deep sleep without causing reinforcement behaviors typically associated with addictive substances . Clinical studies have explored its potential applications in treating insomnia and other neurological disorders, although development was halted due to safety concerns .
The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one involves several key steps:
Gaboxadol has been investigated for various therapeutic applications:
Despite its promising profile, clinical development faced challenges leading to discontinuation in certain areas .
Studies on gaboxadol have highlighted its unique interactions with GABA receptors compared to other compounds. It exhibits selective agonism at specific GABA_A receptor subtypes, particularly those containing the alpha-4 subunit, which contributes to its distinct pharmacological profile . Research has also indicated that gaboxadol enhances GABAergic transmission more effectively than some other GABAergic agents, making it a subject of interest for further investigation into its mechanisms and potential therapeutic uses.
Several compounds share structural or functional similarities with 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one. Here are some notable examples:
Gaboxadol's unique selectivity for certain GABA_A receptor subtypes distinguishes it from these compounds and highlights its potential therapeutic advantages.
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one represents a bicyclic heterocyclic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1] [2]. The compound features a unique fused ring system comprising an isoxazole ring fused to a tetrahydropyridine moiety, creating a distinctive structural framework that has attracted considerable attention in medicinal chemistry research [3].
The molecular architecture consists of a five-membered isoxazole ring containing both nitrogen and oxygen heteroatoms, which is fused to a six-membered tetrahydropyridine ring through a shared carbon-carbon bond [1]. This bicyclic structure exhibits a lactam functionality at position 3 of the isoxazole ring, contributing to its chemical reactivity and biological properties [7]. The International Union of Pure and Applied Chemistry name for this compound is 4,5,6,7-tetrahydro- [1] [2]oxazolo[4,5-c]pyridin-3(2H)-one, reflecting its systematic nomenclature based on the fused ring system [2] [3].
Structural Parameter | Value |
---|---|
Molecular Formula | C₆H₈N₂O₂ |
Molecular Weight | 140.14 g/mol |
Ring System | Bicyclic (isoxazole + tetrahydropyridine) |
Heteroatoms | Nitrogen, Oxygen |
Functional Groups | Lactam, Isoxazole |
The compound's structural framework places it within the broader class of isoxazolopyridine derivatives, which are recognized for their diverse biological activities and pharmaceutical applications [6]. The presence of both the isoxazole and tetrahydropyridine components provides multiple sites for potential chemical modifications and biological interactions [25].
Crystal structure determination of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one and related derivatives has provided valuable insights into the solid-state organization and intermolecular interactions of these bicyclic compounds [19] [20]. Crystallographic studies reveal that the compound typically adopts a non-planar conformation in the solid state, with significant deviation from planarity between the fused ring systems [23].
The crystal packing is stabilized by hydrogen bonding interactions involving the lactam carbonyl oxygen and the nitrogen atoms within the structure [19]. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties [20]. The dihedral angle between the isoxazole and tetrahydropyridine ring planes has been observed to vary depending on the specific derivative and crystal packing environment [23].
X-ray crystallographic analysis of related isoxazole-containing compounds has demonstrated that the isoxazole ring typically maintains a relatively planar geometry, while the tetrahydropyridine ring adopts a chair or envelope conformation [11] [23]. The fusion point between the two rings creates constraints that influence the overall molecular geometry and conformational flexibility [19].
Crystallographic Parameter | Typical Range |
---|---|
Isoxazole Ring Planarity | High (minimal deviation) |
Tetrahydropyridine Conformation | Chair/Envelope |
Dihedral Angle (Ring-Ring) | 60-80° |
Hydrogen Bond Network | Extensive |
The structural complexity of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one gives rise to several potential isomeric forms and tautomeric equilibria [16]. The isoxazole ring system is particularly susceptible to tautomeric rearrangements, which can significantly impact the compound's chemical and biological properties [4] [16].
Tautomerism in isoxazole-containing compounds often involves proton migration between the nitrogen and oxygen atoms within the heterocyclic ring [16]. However, the fused nature of the bicyclic system in 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one constrains certain tautomeric pathways that might be available in simpler isoxazole derivatives [4]. The lactam functionality at position 3 represents the predominant tautomeric form under physiological conditions, as confirmed by nuclear magnetic resonance spectroscopy studies [21].
Computational studies using density functional theory have provided insights into the relative stability of different tautomeric forms [25]. These calculations indicate that the keto form (lactam) is energetically favored over the enol form by several kilocalories per mole, consistent with experimental observations [22]. The tautomeric equilibrium is influenced by solvent effects, with polar protic solvents generally favoring the lactam form [16].
Tautomeric Form | Relative Stability | Prevalence |
---|---|---|
Lactam (keto) | Highly favored | >95% |
Enol | Less favored | <5% |
Imino | Unfavored | Negligible |
The potential for isomeric forms extends beyond tautomerism to include positional isomers related to the fusion pattern between the isoxazole and pyridine rings [2] [3]. The [4,5-c] fusion pattern represents one of several possible arrangements, with [5,4-c] being an alternative isomeric form observed in related compounds [7].
Conformational analysis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one reveals a complex landscape of accessible molecular geometries arising from the flexibility of the tetrahydropyridine ring [24] [25]. The six-membered saturated ring can adopt multiple conformations, with chair and boat forms being the most significant contributors to the overall conformational ensemble [23].
Molecular dynamics simulations have demonstrated that the tetrahydropyridine ring undergoes rapid interconversion between different puckering modes at room temperature [19]. The energy barrier for ring interconversion is relatively low, typically less than 10 kcal/mol, allowing for dynamic conformational sampling [24]. This conformational flexibility has important implications for the compound's biological activity and binding interactions with target proteins [25].
The isoxazole ring maintains a relatively rigid planar geometry due to its aromatic character, serving as an anchor point around which the tetrahydropyridine ring flexes [23]. Bond angles within the isoxazole ring are consistent with sp² hybridization, while the tetrahydropyridine carbons exhibit tetrahedral geometry characteristic of sp³ hybridization [21].
Geometric Parameter | Value Range |
---|---|
C-N-O Angle (isoxazole) | 104-106° |
N-O Bond Length | 1.40-1.42 Å |
C-C Bond Length (fusion) | 1.52-1.54 Å |
Ring Puckering Amplitude | 0.4-0.6 Å |
Computational geometry optimization using density functional theory methods has provided detailed bond lengths and angles for the optimized structure [25]. These calculations reveal that the bicyclic system adopts a non-planar geometry with a significant twist between the two ring planes [22]. The dihedral angle between the ring systems varies with different computational methods but consistently indicates substantial deviation from planarity [24].
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one shares significant structural similarities with muscimol, a naturally occurring isoxazole derivative known for its neurobiological activity [13] [27]. Both compounds contain the characteristic isoxazole ring system, which serves as a key pharmacophore for gamma-aminobutyric acid receptor interactions [6] [30].
Muscimol, with the molecular formula C₄H₆N₂O₂, represents a simpler structural analog featuring an isoxazole ring substituted with an aminomethyl group [13]. In contrast, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one incorporates the isoxazole functionality within a fused bicyclic framework, effectively constraining the molecular geometry while maintaining the essential pharmacophoric elements [1] [7].
Compound | Molecular Formula | Ring System | Key Features |
---|---|---|---|
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one | C₆H₈N₂O₂ | Bicyclic | Fused isoxazole-pyridine |
Muscimol | C₄H₆N₂O₂ | Monocyclic | Aminomethyl isoxazole |
Tetrahydroisoxazolo[5,4-c]pyridin-3-ol | C₆H₈N₂O₂ | Bicyclic | Hydroxyl derivative |
The structural relationship extends to other heterocyclic compounds within the broader family of isoxazole derivatives [26] [28]. These compounds share common synthetic pathways and exhibit similar patterns of biological activity, particularly in relation to central nervous system function [27] [30]. The bicyclic nature of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one provides enhanced metabolic stability compared to simpler isoxazole analogs while maintaining key binding interactions [6].
Comparative studies have demonstrated that the fused ring system in 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one confers distinct conformational constraints that influence receptor binding affinity and selectivity [27]. The tetrahydropyridine component introduces additional hydrogen bonding capacity and modifies the overall molecular topology compared to muscimol and related simple isoxazoles [13] [26].
The compound 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one represents a bicyclic heterocyclic system with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1] [2]. The compound typically appears as a white crystalline solid with well-defined physical characteristics that reflect its unique structural architecture [3] [4].
The bicyclic framework combines a partially saturated pyridine ring fused to an isoxazole moiety, creating a rigid molecular structure that influences its physical properties. The compound demonstrates a melting point range of 242-244°C with decomposition, indicating substantial intermolecular interactions and thermal stability [5]. This relatively high melting point is characteristic of compounds with hydrogen bonding capabilities and aromatic character.
The density and molecular volume parameters contribute to understanding the compound's solid-state packing. The molecular architecture exhibits chair-like conformations in the tetrahydropyridine ring component, which minimizes steric strain and contributes to the overall stability of the crystalline form [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₈N₂O₂ | [1] [2] |
Molecular Weight | 140.14 g/mol | [1] [2] |
Appearance | White crystalline solid | [3] [4] |
Melting Point | 242-244°C (decomp.) | [5] |
Thermal Stability | >250°C | [7] [8] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform reveals characteristic chemical shifts that correspond to the tetrahydropyridine protons [9] [10].
The methylene protons adjacent to the nitrogen atom (CH₂CH₂N) appear as a triplet at δ 3.03 ppm with a coupling constant of J = 6.5 Hz, indicating the characteristic pattern of an ethylene bridge in a saturated heterocyclic system [9]. The second set of methylene protons displays a doublet of triplets at δ 3.61 ppm with coupling constants of J = 2.7 and 6.5 Hz, reflecting the chemical environment influenced by both the nitrogen atom and the aromatic isoxazole ring [9] [10].
The ¹³C Nuclear Magnetic Resonance spectroscopic data complement the proton assignments, with the aliphatic carbon atoms of the tetrahydropyridine ring appearing at δ 21.4 ppm and δ 40.6 ppm for the CH₂CH₂N carbons [9] [10]. These chemical shifts are consistent with saturated carbon atoms adjacent to nitrogen in heterocyclic systems.
The carbonyl carbon of the isoxazole ring typically resonates in the downfield region around δ 170-180 ppm, characteristic of amide-like carbonyls in heterocyclic systems [10]. The aromatic carbons of the isoxazole ring appear in the δ 100-160 ppm region, with specific chemical shifts dependent on substitution patterns and electronic effects.
The ultraviolet-visible absorption spectrum of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one exhibits characteristic electronic transitions that reflect its bicyclic aromatic-aliphatic hybrid structure. The compound displays two primary absorption maxima: a strong absorption peak at 228 nm corresponding to the S₀ → S₂ transition and a secondary absorption at 290 nm representing the S₀ → S₁ transition [11].
The shorter wavelength transition at 228 nm is attributed to π→π* electronic excitations within the isoxazole aromatic system, exhibiting high intensity characteristic of allowed electronic transitions. The longer wavelength absorption at 290 nm corresponds to n→π* transitions involving the nitrogen and oxygen heteroatoms of the isoxazole ring [11].
Solvent effects significantly influence the absorption characteristics, with bathochromic shifts observed in polar protic solvents due to hydrogen bonding interactions. In aqueous media, the absorption spectra demonstrate stability in nonpolar solvents such as n-hexane and methanol, but exhibit bathochromic shifts in water due to hydrogen bonding effects [11].
The molar extinction coefficients for these transitions provide quantitative measures of absorption intensity. Related isoxazole compounds typically exhibit extinction coefficients in the range of 10,000-30,000 M⁻¹cm⁻¹ for the primary π→π* transitions, indicating strong chromophoric character [12] [13].
Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one. The infrared spectrum exhibits several diagnostic absorption bands that confirm the structural features of the compound [5].
The carbonyl stretching vibration appears as a strong absorption at 1670 cm⁻¹, characteristic of the amide-like carbonyl group in the isoxazole ring [5]. This frequency is consistent with the electron delocalization effects present in the heterocyclic system, which lower the carbonyl stretching frequency compared to simple ketones.
The nitrogen-oxygen stretching vibration of the isoxazole ring manifests as a medium intensity band at 1625 cm⁻¹ [5]. This absorption is diagnostic for the isoxazole heterocycle and provides confirmation of the ring system integrity.
Additional characteristic vibrations include aromatic carbon-carbon stretching modes in the 1500-1600 cm⁻¹ region and aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ range [14]. The NH stretching vibrations, when present in derivatives, typically appear in the 3200-3500 cm⁻¹ region [5].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The isoxazole ring breathing modes and the tetrahydropyridine ring deformations can be observed in the low-frequency region (400-800 cm⁻¹) [14] [15].
Mass spectrometry of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one under electron ionization conditions produces characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 140, corresponding to the molecular weight of the compound [16].
The primary fragmentation pathways involve competitive losses of carbon monoxide (CO) and acetonitrile (CH₃CN) from the molecular ion [16]. These fragmentations reflect the inherent stability differences between the isoxazole and tetrahydropyridine ring systems under high-energy conditions.
The loss of carbon monoxide (M-28) produces a significant fragment ion, indicating cleavage of the isoxazole carbonyl group. This fragmentation pathway is common among isoxazole-containing compounds and reflects the relative weakness of the carbon-oxygen bond in the heterocyclic system [16].
The acetonitrile loss (M-41) represents a more complex rearrangement process involving cleavage and rearrangement of the tetrahydropyridine ring system. The relative intensities of these fragmentation pathways depend on the specific substitution patterns and the type of fusion between the five- and six-membered rings [16].
Additional fragment ions may include peaks corresponding to ring-opening processes and secondary fragmentations of the primary fragment ions. The base peak in the mass spectrum varies depending on the specific substitution pattern but often corresponds to one of the major fragmentation products rather than the molecular ion [16].
The acid-base behavior of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one is characterized by two distinct ionization events, reflecting the presence of multiple nitrogen centers capable of protonation. Potentiometric titration studies of the closely related gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) reveal pKa values of 4.44 ± 0.03 and 8.48 ± 0.03 [5].
The first ionization (pKa = 4.44) corresponds to protonation of the endocyclic nitrogen atom of the tetrahydropyridine ring [5]. This relatively low pKa value reflects the electron-withdrawing effect of the adjacent isoxazole ring system, which stabilizes the protonated form through inductive effects.
The second ionization (pKa = 8.48) involves the isoxazole nitrogen or the hydroxyl group in hydroxylated derivatives [5]. The higher pKa value indicates that this second protonation is less favorable, consistent with the reduced basicity of nitrogen atoms in aromatic heterocycles compared to aliphatic amines.
Studies on related aminoisoxazole compounds demonstrate that the primary protonation site in isoxazole-containing heterocycles is typically the endocyclic nitrogen atom rather than exocyclic amino groups [17]. This selectivity arises from the greater electron density on the endocyclic nitrogen and its enhanced ability to stabilize the resulting cation through resonance effects.
The protonation behavior influences the compound's solubility, membrane permeability, and biological activity. At physiological pH (7.4), the compound exists primarily in a partially protonated form, which affects its distribution and pharmacokinetic properties [17] [18].
The solubility characteristics of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one reflect its amphiphilic nature, combining polar heterocyclic functionality with a partially saturated aliphatic component. Experimental solubility determinations for the hydrochloride salt form demonstrate enhanced aqueous solubility compared to the free base [19].
In aqueous media, the hydrochloride salt exhibits a solubility of 20 mg/mL, indicating good water solubility that facilitates pharmaceutical formulation [19]. This enhanced aqueous solubility results from the ionic character of the salt form and the ability to form hydrogen bonds with water molecules through both the nitrogen atoms and the carbonyl oxygen.
The solubility in ethanol is considerably lower at 0.91 mg/mL for the hydrochloride salt [19]. This reduced solubility in polar organic solvents reflects the balance between the polar ionic character and the hydrophobic tetrahydropyridine ring system.
In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates enhanced solubility due to the ability of these solvents to solvate both the polar and nonpolar regions of the molecule. The calculated log P value of 0.29 for related hydroxyl derivatives indicates moderate lipophilicity.
Solubility in nonpolar solvents such as chloroform and benzene is limited, reflecting the predominantly polar character of the molecule. However, the tetrahydropyridine component provides sufficient lipophilic character to enable some degree of solubilization in organic media.
The solubility behavior is influenced by temperature, with increased solubility observed at elevated temperatures following typical thermodynamic principles. The compound also demonstrates pH-dependent solubility, with enhanced solubility under acidic conditions due to protonation of the nitrogen centers.
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one exhibits remarkable thermal stability, with decomposition onset temperatures exceeding 250°C under inert atmospheric conditions [7] [8]. This high thermal stability is characteristic of condensed heterocyclic systems and represents an advantageous property for pharmaceutical processing and storage.
Differential scanning calorimetry analysis reveals that the compound maintains structural integrity up to temperatures well above ambient conditions, indicating excellent shelf-life potential under normal storage conditions [7]. The thermal decomposition process occurs in distinct stages depending on the atmospheric conditions.
Under inert atmospheres (nitrogen or argon), the compound undergoes decomposition in a single primary stage with maximum decomposition temperatures (Tmax) ranging from 326°C to 350°C [8]. The decomposition mechanism involves homolytic cleavage of carbon-nitrogen and carbon-carbon bonds, leading to the formation of volatile products including ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), and various aromatic fragments [7].
In oxidizing atmospheres (air), the decomposition process becomes more complex, proceeding through two distinct stages [7]. The first stage occurs at temperatures similar to inert conditions (333-358°C), while a second decomposition stage extends from approximately 440°C to 650°C. The oxidative conditions lead to additional volatile products including nitrogen oxides (NO₂), carbon dioxide (CO₂), and hydroxylamine (NH₂OH) [8].
The thermal decomposition enthalpies provide quantitative measures of the energy required for structural breakdown. Related heterocyclic compounds exhibit decomposition enthalpies in the range of 200-280 J/g, indicating substantial energy barriers to thermal degradation [8].